N-(3-(Trifluoroacetamido)phenyl)benzamide
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Overview
Description
N-(3-(Trifluoroacetamido)phenyl)benzamide is an organic compound with the molecular formula C15H11F3N2O2. It is a derivative of benzamide, where the benzamide moiety is substituted with a trifluoroacetamido group at the meta position of the phenyl ring. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoroacetamido)phenyl)benzamide typically involves the reaction of 3-aminoacetophenone with trifluoroacetic anhydride to form 3-(trifluoroacetamido)acetophenone. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Trifluoroacetamido)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-(Trifluoroacetamido)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(Trifluoroacetamido)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoroacetamido group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Trifluoromethyl)phenyl)benzamide
- N-(4-(Trifluoromethyl)phenyl)benzamide
- N-(2-(Trifluoromethyl)phenyl)benzamide
Uniqueness
N-(3-(Trifluoroacetamido)phenyl)benzamide is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity compared to other trifluoromethyl-substituted benzamides .
Properties
Molecular Formula |
C15H11F3N2O2 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
N-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)14(22)20-12-8-4-7-11(9-12)19-13(21)10-5-2-1-3-6-10/h1-9H,(H,19,21)(H,20,22) |
InChI Key |
VNVSVSNSYCLZRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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